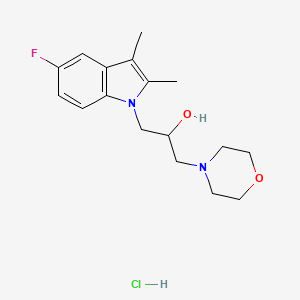

![molecular formula C13H10N4OS B6580137 N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207008-13-6](/img/structure/B6580137.png)

N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a benzothiadiazole core, which is a type of heterocyclic compound. The molecule also contains a pyridin-2-yl group and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bimetallic metal–organic framework material, Fe2Ni-BDC, was used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . Another study reported the synthesis of N-(pyridin-2-yl)amides from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as single-crystal X-ray diffraction, spectroscopic techniques, and computational methods . These studies often involve geometry optimization, calculation of vibrational frequencies, and analysis of molecular surfaces.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP . In another study, 3-bromoimidazopyridines were obtained via one-pot tandem cyclization/bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point and NMR spectra of similar compounds have been reported .科学的研究の応用

Fluorophores

This compound has been used as a fluorophore . Fluorophores are chemical compounds that can re-emit light upon light excitation. They play a crucial role in many research and practical applications such as fluorescence microscopy, flow cytometry, immunofluorescence, fluorescent spectroscopy, and fluorescent probes.

Visible Light Organophotocatalysts

The compound has been researched for its potential use as a visible-light organophotocatalyst . Organophotocatalysts are catalysts that can initiate a chemical reaction upon absorption of light. They are particularly useful in green chemistry as they often allow reactions to proceed under mild conditions and avoid the use of heavy metals.

Photovoltaics

The compound has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials that exhibit the photovoltaic effect. This compound, with its strong electron-accepting properties, can potentially improve the efficiency of solar cells.

Fluorescent Sensors

This compound has been used as a fluorescent sensor . Fluorescent sensors are devices that use the principle of fluorescence to measure the presence of certain substances or conditions, often resulting in a change in light emission.

Bioimaging Probes

The compound has been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . Bioimaging refers to methods that non-invasively visualize biological processes in real time. These probes can help researchers to better understand cellular processes.

Photocatalytic Applications

The compound has been researched for photocatalytic applications . Photocatalysis is a process in which light energy is used to ‘speed up’ a reaction. This compound could potentially be used in a variety of applications, from environmental remediation to the synthesis of complex organic molecules.

作用機序

Target of Action

The compound N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) group . This group has been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The BTZ motif, to which this compound belongs, is known for its strong electron-accepting properties . The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

The BTZ group has been researched for photocatalytic applications . The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties . .

Result of Action

The compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets show high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed in the context of photocatalysis . .

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(15-8-10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-19-16-11/h1-7H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXBGSPFPFRNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)

![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)

![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)

![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)

![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)